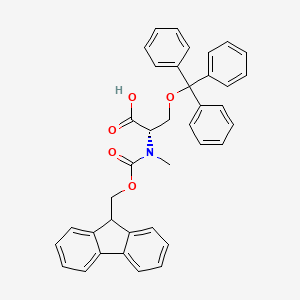
Fmoc-N-Me-Ser(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Methyl-Serine(Trityl)-OH is a derivative of serine, an amino acid, that is commonly used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are essential in peptide synthesis to prevent unwanted reactions at specific sites of the amino acid during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Serine(Trityl)-OH typically involves the protection of the serine hydroxyl group with the trityl group and the amino group with the Fmoc group. The process generally follows these steps:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using trityl chloride in the presence of a base such as pyridine.
Methylation of the Amino Group: The amino group is methylated using a methylating agent like methyl iodide.
Protection of the Amino Group: The amino group is then protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Serine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green solvents and environmentally friendly reagents is also being explored to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-Methyl-Serine(Trityl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trityl protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trityl group is removed using an acid like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HATU or DIC are used to form peptide bonds under mild conditions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Serine(Trityl)-OH is incorporated at desired positions.
Aplicaciones Científicas De Investigación
Fmoc-N-Methyl-Serine(Trityl)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: Used in solid-phase peptide synthesis to create peptides with specific sequences.
Biology: Utilized in the study of protein structure and function.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Fmoc-N-Methyl-Serine(Trityl)-OH involves its incorporation into peptides during synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, while the Trityl group is removed under acidic conditions, revealing the free amino and hydroxyl groups for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Serine(Trityl)-OH: Similar to Fmoc-N-Methyl-Serine(Trityl)-OH but without the methylation of the amino group.
Fmoc-Threonine(Trityl)-OH: Another amino acid derivative used in peptide synthesis with a similar protecting group strategy.
Uniqueness
Fmoc-N-Methyl-Serine(Trityl)-OH is unique due to the methylation of the amino group, which can influence the properties of the resulting peptides, such as their stability and biological activity. This makes it a valuable tool in the synthesis of peptides with specific characteristics .
Propiedades
Fórmula molecular |
C38H33NO5 |
|---|---|
Peso molecular |
583.7 g/mol |
Nombre IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trityloxypropanoic acid |
InChI |
InChI=1S/C38H33NO5/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1 |
Clave InChI |
JNGHYLDUUAEJDZ-DHUJRADRSA-N |
SMILES isomérico |
CN([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
CN(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


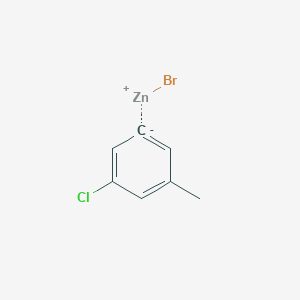
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
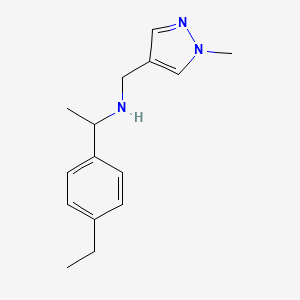
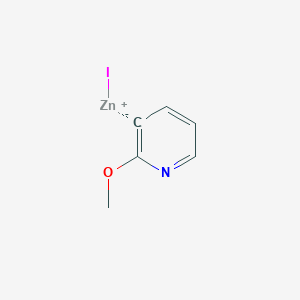
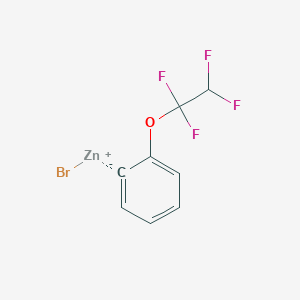
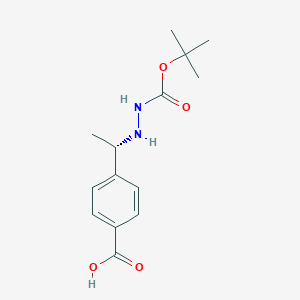

![4-Fluoro-2-[(4-thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14892782.png)

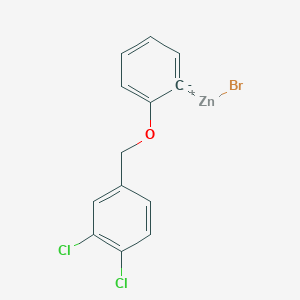
![cis-2-Boc-6-azaspiro[3.4]octanen hydrochloride](/img/structure/B14892798.png)
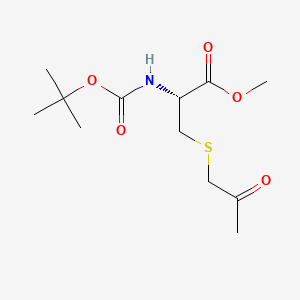
![4-[(Difluoromethyl)sulfonyl]phenol](/img/structure/B14892820.png)
![n-Ethyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B14892822.png)
